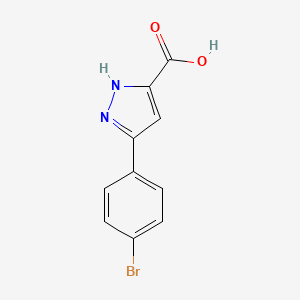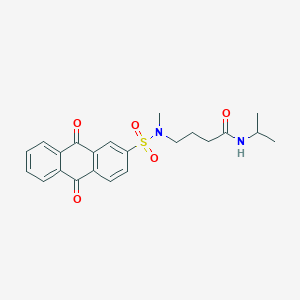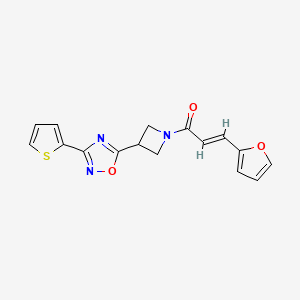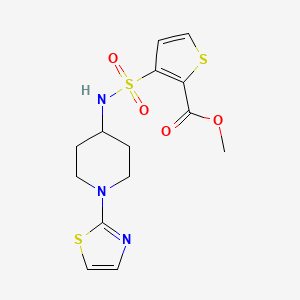![molecular formula C19H17ClN2O3 B2967007 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-57-3](/img/structure/B2967007.png)
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroquinolinones and benzoxazoles are both important structures in medicinal chemistry due to their presence in a number of biologically active compounds . They are often used as scaffolds in the development of new drugs .
Synthesis Analysis
The synthesis of dihydroquinazolinones often involves a cascade cyclization strategy using readily available starting materials . Benzimidazoles, which are structurally similar to benzoxazoles, can be synthesized by the condensation of o-phenylenediamine with formic acid .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely depending on the specific substituents and reaction conditions. Dihydroquinazolinones and benzoxazoles can participate in a variety of reactions, including condensation, cyclization, and deprotonation .科学的研究の応用
Crystal Structure Analysis
The molecule 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which is structurally similar to the requested compound, has been studied for its crystal structure. It consists of coplanar chlorophenyl groups bonded to a dihydroquinazoline ring. The crystal packing of these molecules is stabilized by intermolecular hydrogen bonding, which could be significant for understanding molecular interactions in similar compounds (Butcher et al., 2007).
Antimicrobial Agent Synthesis
New quinazolines, similar in structure to the requested compound, have shown potential as antimicrobial agents. For example, various quinazolinone–thiazolidine–quinoline compounds have been synthesized and screened against bacterial and fungal strains, indicating their potential use in antimicrobial applications (Desai et al., 2011).
Novel Compound Synthesis
The synthesis of new compounds like 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation demonstrates the potential of such compounds in advanced synthetic chemistry. This process involves benzylated clioquinol and oxazolo[4,5-b]pyridine, indicating a methodology that could be relevant to the synthesis of related compounds (Sakee & Grigg, 2009).
Synthesis of Heterocyclic Compounds
The formation of cyclopropa[c]isoquinolines from benzonitrile o-alkenylbenzyl ylides and their rearrangements to benzazepines is another area of interest. This involves diene-conjugated nitrile ylides, which are key intermediates in the synthesis of complex heterocyclic compounds. Such studies can aid in the development of novel synthetic routes for compounds like 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (Motion et al., 1992).
Antitubercular and Antibacterial Activities
Studies on quinazolinone analogs substituted with benzothiophene have shown significant antitubercular and antibacterial activities. This indicates the potential of compounds with similar structures in developing new antimicrobial drugs (Rao & Subramaniam, 2015).
Corrosion Inhibitor Properties
Compounds like 3-amino-2-methylquinazolin-4(3H)-one have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid solutions. The efficiency of such inhibitors depends on the nitrogen content and molecular weight, suggesting that similar compounds could have applications in corrosion prevention (Kadhim et al., 2017).
特性
IUPAC Name |
5-chloro-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUNNWXNSWPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)


![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)
methanone](/img/structure/B2966947.png)